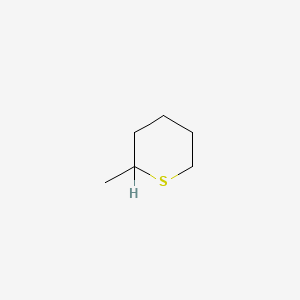
2-Methylthiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthiane:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylthiane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methyl-1,3-dithiolane with a base such as sodium hydride can lead to the formation of this compound. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylthiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The methyl group at the second position can undergo substitution reactions with electrophiles. For instance, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Bromine, chlorine, carbon tetrachloride as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thianes.
Wissenschaftliche Forschungsanwendungen
2-Methylthiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2-Methylthiane exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfur atom in the thiane ring can form interactions with metal ions or other nucleophilic sites, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Thiane: The parent compound without the methyl group.
2-Methylthiophene: A five-membered ring analog with a sulfur atom and a methyl group.
2-Methylthiolane: A four-membered ring analog with a sulfur atom and a methyl group.
Comparison: 2-Methylthiane is unique due to its six-membered ring structure, which imparts different chemical and physical properties compared to its five- and four-membered ring analogs. The presence of the methyl group at the second position also influences its reactivity and potential applications. For example, this compound may exhibit different solubility, stability, and biological activity compared to thiane, 2-Methylthiophene, and 2-Methylthiolane.
Eigenschaften
CAS-Nummer |
73180-15-1 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
2-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
VLBGYQISAJHVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
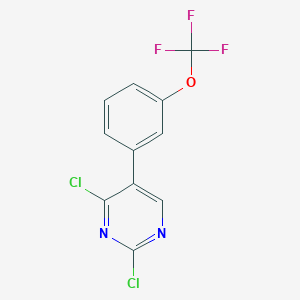
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)

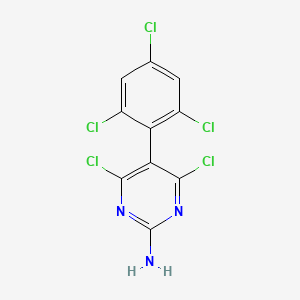
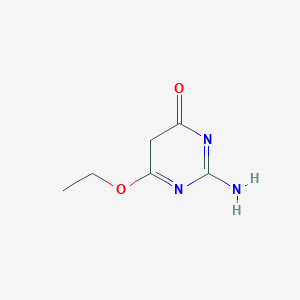
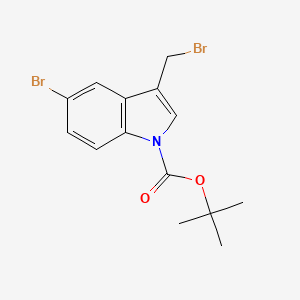
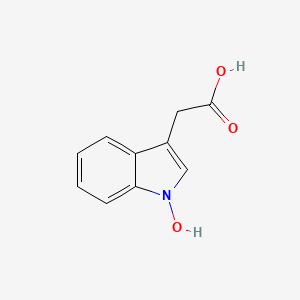

![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
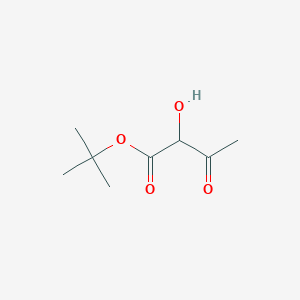
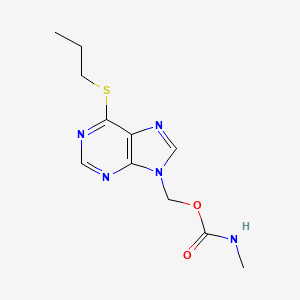
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
